molecular formula C12H8N2O3 B1678761 Nicotinic anhydride CAS No. 16837-38-0

Nicotinic anhydride

Cat. No. B1678761
CAS RN: 16837-38-0
M. Wt: 228.2 g/mol
InChI Key: VPODXHOUBDCEHN-UHFFFAOYSA-N
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Description

Nicotinic anhydride is a compound with the molecular formula C12H8N2O3 . It is also known by other names such as 3-Pyridinecarboxylic Anhydride and pyridine-3-carbonyl pyridine-3-carboxylate . The molecular weight of Nicotinic anhydride is 228.20 g/mol .


Synthesis Analysis

A highly efficient synthesis reaction of carboxylic anhydrides catalyzed by triphenylphosphine oxide is described for the quick synthesis of a range of symmetric carboxylic anhydrides and cyclic anhydrides under mild and neutral conditions with a high yield .


Molecular Structure Analysis

Nicotinic anhydride has a complex structure that includes a pyridine and a pyrrolidine ring . The InChI representation of the molecule is InChI=1S/C12H8N2O3/c15-11(9-3-1-5-13-7-9)17-12(16)10-4-2-6-14-8-10/h1-8H .


Physical And Chemical Properties Analysis

Nicotinic anhydride has a molecular weight of 228.20 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 . The exact mass of Nicotinic anhydride is 228.05349212 g/mol . The topological polar surface area of the compound is 69.2 Ų .

Scientific Research Applications

Receptor Identification and Lipid Regulation

Nicotinic acid, a derivative of nicotinic anhydride, has been extensively studied for its role in dyslipidemia treatment, primarily due to its ability to regulate lipid levels in cardiovascular diseases. Wise et al. (2003) identified HM74 as a low affinity receptor for nicotinic acid, contributing to the understanding of its mechanism in dyslipidemia treatment (Wise et al., 2003). Soga et al. (2003) further supported this by identifying HM74b as a receptor for nicotinic acid, demonstrating its role in inhibiting lipolysis in adipocytes (Soga et al., 2003).

Anti-lipolytic Effects

The anti-lipolytic effects of nicotinic acid, particularly its inhibition of triglyceride lipase in adipose tissue, were described by Tunaru et al. (2003). They showed that the G-protein-coupled receptor PUMA-G/HM74 mediates these effects, crucial for its lipid-lowering properties (Tunaru et al., 2003).

Pharmacological Effects Beyond Lipid Regulation

Lukasova et al. (2011) explored nicotinic acid’s pharmacological effects beyond lipid regulation. They found that it exerts antiatherosclerotic effects through its receptor on immune cells, suggesting potential applications in treating inflammatory diseases like multiple sclerosis or psoriasis (Lukasova et al., 2011).

GPER-Mediated Signaling in Cancer Cells

Santolla et al. (2014) discovered that nicotinic acid and nicotinamide activate GPER-mediated signaling in breast cancer cells, indicating a potential role in cancer treatment strategies (Santolla et al., 2014).

Anti-Inflammatory and Anti-Atherosclerotic Properties

Lukasova et al. (2011) also noted that nicotinic acid inhibits atherosclerosis progression in mice through its receptor GPR109A expressed in immune cells, emphasizing its anti-inflammatory properties independent of lipid-level changes (Lukasova et al., 2011).

Potential Inhibition of Carbonic Anhydrase III

Finally, Mohammad et al. (2017) reported that nicotinic acid analogs could inhibit carbonic anhydrase III, a target for managing dyslipidemia and cancer progression. This suggests another potential therapeutic application in these areas (Mohammad et al., 2017).

Mechanism of Action

While the mechanism of action of Nicotinic anhydride itself is not specified, nicotine, a related compound, acts as an agonist at nicotinic acetylcholine receptors . These receptors play a key role in the behavioral actions of nicotine that contribute to the development of tobacco dependence .

Safety and Hazards

Nicotinic anhydride can cause skin irritation and serious eye irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .

Future Directions

Research on nicotine, a related compound, suggests that nicotine intervention could be a promising approach in the treatment of Parkinson’s disease . Moreover, the reduction of nicotine levels in cigarettes and other tobacco products could potentially have a profound impact on reducing tobacco-related morbidity and mortality .

properties

IUPAC Name

pyridine-3-carbonyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8N2O3/c15-11(9-3-1-5-13-7-9)17-12(16)10-4-2-6-14-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPODXHOUBDCEHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)OC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168554
Record name Nicotinic anhydride
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Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nicotinic anhydride

CAS RN

16837-38-0
Record name Nicotinic anhydride
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Record name Nicotinic anhydride
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Record name Nicotinic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of nicotinic anhydride in the context of drug delivery to the brain?

A1: Nicotinic anhydride is a key reagent in synthesizing a chemical delivery system (CDS) for enhancing drug delivery across the blood-brain barrier (BBB) [, ]. This system exploits the properties of dihydropyridine derivatives, which can be formed by reacting nicotinic anhydride with suitable drug molecules.

Q2: How does the dihydropyridine-based CDS achieve targeted drug delivery to the brain?

A2: The CDS utilizes the lipophilic nature of the dihydropyridine carrier, covalently linked to a hydrophilic drug. This linkage increases the overall lipophilicity of the drug complex, enhancing its penetration through the BBB []. Once inside the brain, the dihydropyridine moiety is designed to undergo metabolic oxidation, forming a hydrophilic quaternary salt. This "locked-in" complex is retained within the brain, leading to sustained drug release [, ].

Q3: Can you provide an example of a successful application of nicotinic anhydride in creating a brain-targeted drug delivery system?

A3: Researchers successfully synthesized a brain-targeted estradiol delivery system using nicotinic anhydride [, ]. Estradiol was reacted with nicotinic anhydride, followed by specific chemical modifications, to yield estradiol 3-(1-methyl-1,4-dihydronicotinate) or estradiol 17-(1-methyl-1,4-dihydronicotinate) []. These modified estradiol molecules demonstrated enhanced brain penetration and sustained release, highlighting the potential of nicotinic anhydride in developing targeted therapies.

Q4: Beyond drug delivery, are there other applications of nicotinic anhydride in chemical synthesis?

A4: Yes, nicotinic anhydride is a versatile reagent for introducing nicotinoyl groups into various molecules. For instance, it facilitates the synthesis of N-nicotinoyl-tryptamine by acylating tryptamine []. It has also proven useful in modifying chitin, a natural polymer, by introducing 1,4-dihydronicotinamide groups. These modified chitin derivatives function as polymeric asymmetric reducing agents in organic synthesis [].

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